molecular formula C20H22O2S2 B2947741 [4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate CAS No. 261928-90-9

[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate

Cat. No. B2947741
CAS RN: 261928-90-9
M. Wt: 358.51
InChI Key: DLOREGOUYCOXIW-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dithiolan-2-yl)phenyl 4-nitrobenzoate is similar to the one you’re asking about. It has a molecular weight of 347.42 and is a solid in its physical form . Another related compound is 4-(1,3-DITHIOLAN-2-YL)PHENOL , which has a molecular formula of C9H10OS2 and an average mass of 198.305 Da .


Molecular Structure Analysis

The molecular structure of 4-(1,3-dithiolan-2-yl)phenyl 4-nitrobenzoate and 4-(1,3-DITHIOLAN-2-YL)PHENOL can be found in the respective references. The InChI code for the former is 1S/C16H13NO4S2/c18-15 (11-1-5-13 (6-2-11)17 (19)20)21-14-7-3-12 (4-8-14)16-22-9-10-23-16/h1-8,16H,9-10H2 .


Physical And Chemical Properties Analysis

The physical form of 4-(1,3-dithiolan-2-yl)phenyl 4-nitrobenzoate is solid . The IR and NMR spectra of a related compound, 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide, have been reported .

Scientific Research Applications

Synthesis and Optical Properties

The research by Takagi et al. (2013) explores the synthesis of compounds similar to [4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate and their optical properties. They synthesized various compounds with oligothiophene on the nitrogen atom through an alkylene spacer, focusing on the controlled manner of polymerization and its impact on UV and PL properties (Takagi et al., 2013).

Kinetics of Singlet and Triplet States

Shah and Neckers (2004) studied the kinetics of the singlet and triplet states of tert-butyl aroylperbenzoates, which are structurally related to [4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate. They explored the broad absorption and the rapid dissociation of these states, providing insights into the reactive nature of these compounds (Shah & Neckers, 2004).

Oxidation Properties

Oshida et al. (2004) examined the oxidation of compounds similar to [4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate, specifically looking at the isolation and properties of the oxides produced. This study offers valuable information on the chemical behavior and potential applications of these compounds in oxidation reactions (Oshida, Ishii, & Nakayama, 2004).

Magnetism in Rare-Earth Metal Compounds

The study by Yadav et al. (2015) on tetranuclear and pentanuclear compounds of rare-earth metals, involving similar chemical structures, provides insights into their synthesis and magnetism. This research could be relevant for understanding the magnetic properties of compounds like [4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate in the context of rare-earth metal chemistry (Yadav et al., 2015).

Hydrogen-Bond Stabilization

Guo et al. (2019) explored the hydrogen-bond stabilization in boron analogues of carboxylic acids. This research is pertinent for understanding how hydrogen bonding might influence the stability and reactivity of compounds structurally similar to [4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate (Guo et al., 2019).

Safety and Hazards

The safety information for 4-(1,3-dithiolan-2-yl)phenyl 4-nitrobenzoate indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2S2/c1-20(2,3)16-8-4-14(5-9-16)18(21)22-17-10-6-15(7-11-17)19-23-12-13-24-19/h4-11,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOREGOUYCOXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate

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